N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
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Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Potential in Prostate Cancer Treatment
A study by Liu et al. (2015) developed a series of tetrahydroquinolines, including compounds structurally related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, as potent histone deacetylase (HDAC) inhibitors. These compounds showed cytotoxic effects on prostate cancer cells (PC-3) and demonstrated significant tumor growth inhibition in a xenograft tumor model. This suggests their potential application in developing prostate cancer treatments (Liu et al., 2015).
Role in Enzyme Inhibition
Virk et al. (2018) synthesized N-substituted tetrahydroquinoline analogs and evaluated their inhibitory activities against various enzymes. Their findings indicated the potential of these compounds, including those structurally similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, in enzyme inhibition applications, particularly against enzymes like carbonic anhydrase and cholinesterases (Virk et al., 2018).
Applications in Antibacterial Agents
The research by Hashimoto et al. (2007) on 2-sulfonylquinolones, which are structurally related to the compound , demonstrated their use in the synthesis of potent broad-spectrum antibacterial agents. These compounds were effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential application in antibacterial drug development (Hashimoto et al., 2007).
Synthesis of Selective Inhibitors
Jiang et al. (2011) described a synthesis route for a key intermediate structurally related to the compound , used in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. This application is relevant in the development of anticancer drugs targeting specific cell signaling pathways (Jiang et al., 2011).
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-28(24,25)22-12-6-7-15-10-11-16(13-17(15)22)21-20(23)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEKHRVXJVNECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.